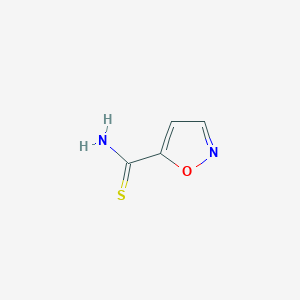
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde, also known as ENB, is a chemical compound that belongs to the family of aldehydes. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is not fully understood. However, it is believed that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can form a complex with metal ions, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde. However, some studies have shown that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been shown to inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in lab experiments is its unique fluorescence properties. 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be used as a fluorescent probe for the detection of metal ions, amino acids, and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be used as a starting material for the synthesis of various organic compounds.
However, there are also some limitations to using 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in lab experiments. One of the limitations is that 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be complex and time-consuming, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde for the detection of other metal ions and biomolecules. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde could be used as a starting material for the synthesis of new organic compounds with potential applications in medicine and materials science. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde and its potential use in cancer therapy.
Conclusion:
In conclusion, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde is a unique chemical compound with potential applications in various fields of scientific research. Its fluorescence properties make it a useful tool for the detection of metal ions, amino acids, and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has shown potential in cancer therapy and the synthesis of new organic compounds. While there are limitations to its use in lab experiments, the future directions for the use of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde are promising and warrant further research.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde can be achieved through a series of chemical reactions. The starting material for the synthesis is 2-nitrophenol, which is reacted with ethyl bromide in the presence of potassium carbonate to form 2-ethoxy-4-nitrophenol. This compound is then oxidized using potassium permanganate to form 2-ethoxy-4-nitrobenzaldehyde. Finally, the aldehyde group is reduced using sodium borohydride to form 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde.
Applications De Recherche Scientifique
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has also been used as a reagent for the detection of amino acids and proteins. Additionally, 2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde has been used as a starting material for the synthesis of various organic compounds, such as pyrazoles and pyridines.
Propriétés
Numéro CAS |
182067-54-5 |
|---|---|
Nom du produit |
2-Ethoxy-3-hydroxy-4-nitrobenzaldehyde |
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-ethoxy-3-hydroxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)3-4-7(8(9)12)10(13)14/h3-5,12H,2H2,1H3 |
Clé InChI |
QHPJVJZVRNEKLE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
SMILES canonique |
CCOC1=C(C=CC(=C1O)[N+](=O)[O-])C=O |
Synonymes |
Benzaldehyde, 2-ethoxy-3-hydroxy-4-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)




![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)






